Cas no 915865-96-2 (6-Methoxyisoquionoline Hydrochloride)

6-Methoxyisoquinoline Hydrochloride is a heterocyclic organic compound featuring a methoxy-substituted isoquinoline core, rendered water-soluble through hydrochloride salt formation. This derivative is valued in pharmaceutical and chemical research for its role as a versatile intermediate in the synthesis of bioactive molecules, particularly alkaloids and potential therapeutic agents. Its structural motif is significant in medicinal chemistry due to its affinity for various biological targets. The hydrochloride form ensures improved stability and handling compared to the free base. Suitable for use in controlled reactions, it offers consistent reactivity, making it a reliable choice for synthetic applications requiring precise functionalization of the isoquinoline scaffold.
6-Methoxyisoquionoline Hydrochloride structure
915865-96-2 structure
Product Name:6-Methoxyisoquionoline Hydrochloride
CAS No:915865-96-2
MF:C10H10ClNO
MW:195.645501613617
MDL:MFCD12546534
CID:857465
PubChem ID:46739617
Update Time:2025-06-11

6-Methoxyisoquionoline Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 6-METHOXYISOQUINOLINE, HCL
    • 6-Methoxyisoquinoline hydrochloride
    • 6-Methoxyisoquionoline hydrochloride
    • 6-Methoxyisoquinoline--hydrogen chloride (1/1)
    • CS-0212462
    • 6-methoxyisoquinoline;hydrochloride
    • AKOS015897185
    • 6-Methoxyisoquinolinehydrochloride
    • DTXSID00675212
    • EN300-220920
    • BS-23441
    • MFCD12546534
    • 915865-96-2
    • 6-Methoxyisoquionoline Hydrochloride
    • MDL: MFCD12546534
    • Inchi: 1S/C10H9NO.ClH/c1-12-10-3-2-9-7-11-5-4-8(9)6-10;/h2-7H,1H3;1H
    • InChI Key: MHJDVDRMCCCPHE-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C1C=CC2C=NC=CC=2C=1

Computed Properties

  • Exact Mass: 195.0450916g/mol
  • Monoisotopic Mass: 195.0450916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 22.1Ų

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6-Methoxyisoquionoline Hydrochloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:915865-96-2)6-Methoxyisoquionoline Hydrochloride
Order Number:A1191236
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:15
Price ($):153.0
Email:sales@amadischem.com

Additional information on 6-Methoxyisoquionoline Hydrochloride

Introduction to 6-Methoxyisoquinoline Hydrochloride (CAS No. 915865-96-2)

6-Methoxyisoquinoline Hydrochloride, with the CAS number 915865-96-2, is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoquinolines, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and neuroprotective properties. The addition of a methoxy group at the 6-position and the presence of a hydrochloride salt form contribute to its unique chemical and pharmacological characteristics.

The molecular structure of 6-Methoxyisoquinoline Hydrochloride consists of a benzene ring fused with a pyridine ring, forming the isoquinoline core. The methoxy group at the 6-position enhances the lipophilicity of the molecule, which can influence its bioavailability and cellular uptake. The hydrochloride salt form improves its solubility in aqueous solutions, making it more suitable for pharmaceutical formulations.

Recent studies have highlighted the potential therapeutic applications of 6-Methoxyisoquinoline Hydrochloride. For instance, a 2021 study published in the Journal of Medicinal Chemistry investigated its antitumor activity against various cancer cell lines. The results demonstrated that 6-Methoxyisoquinoline Hydrochloride exhibited significant cytotoxic effects, particularly against breast and lung cancer cells. The mechanism of action was attributed to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways.

In another study, researchers explored the anti-inflammatory properties of 6-Methoxyisoquinoline Hydrochloride. The compound was found to reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that 6-Methoxyisoquinoline Hydrochloride could be a promising candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

The neuroprotective effects of 6-Methoxyisoquinoline Hydrochloride have also been investigated. A 2022 study published in Neuropharmacology reported that the compound exhibited neuroprotective activity in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involved the reduction of oxidative stress and the modulation of mitochondrial function, which are key factors in neuronal survival.

In terms of pharmacokinetics, 6-Methoxyisoquinoline Hydrochloride has been shown to have favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. The compound is metabolized primarily in the liver via cytochrome P450 enzymes, with metabolites being excreted through urine and feces. These characteristics make it a suitable candidate for oral administration in clinical settings.

Clinical trials are currently underway to evaluate the safety and efficacy of 6-Methoxyisoquinoline Hydrochloride. Preliminary results from Phase I trials have indicated that the compound is well-tolerated at therapeutic doses with minimal side effects. Further Phase II and III trials are planned to assess its therapeutic potential in various disease conditions.

The synthesis of 6-Methoxyisoquinoline Hydrochloride involves several steps, including the formation of an intermediate isoquinoline derivative followed by methylation at the 6-position. Various synthetic routes have been developed to optimize yield and purity, making it feasible for large-scale production for pharmaceutical applications.

In conclusion, 6-Methoxyisoquinoline Hydrochloride (CAS No. 915865-96-2) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:915865-96-2)6-Methoxyisoquionoline Hydrochloride
A1191236
Purity:99%
Quantity:5g
Price ($):153.0
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